An In-depth Technical Guide to 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
An In-depth Technical Guide to 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
A Note on Chemical Identity: The topic of this guide, "3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde," does not correspond to a readily available chemical in major databases. However, a structurally similar compound, 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde (CAS No. 31438-76-3), is well-documented. This guide will focus on this latter compound, assuming a likely typographical error in the original topic request. All data, protocols, and discussions herein pertain to CAS No. 31438-76-3.
Introduction
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is a multifaceted organic compound that integrates several key functional groups: a benzaldehyde moiety, a methoxy ether, an alkyl ether linkage, and a morpholine amide. This unique combination makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The benzaldehyde group is a versatile precursor for numerous chemical transformations, while the morpholine scaffold is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, analytical characterization methods, and a discussion of its potential applications.
Part 1: Physicochemical and Structural Data
A summary of the core physicochemical properties for 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |
| CAS Number | 31438-76-3 | |
| Molecular Formula | C₁₄H₁₇NO₅ | |
| Molecular Weight | 279.29 g/mol | |
| Monoisotopic Mass | 279.11067264 Da | |
| Physical Form | Solid | |
| SMILES | COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2 | |
| InChIKey | BQTSMYCTOXDRPF-UHFFFAOYSA-N |
Part 2: Synthesis Protocol
The synthesis of this molecule is not explicitly detailed in readily available literature. However, a highly plausible and chemically sound approach is the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. This protocol outlines a representative procedure starting from commercially available materials.
Principle: The synthesis involves the O-alkylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with an α-halo amide, specifically 2-chloro-1-(morpholin-4-yl)ethanone. The reaction is facilitated by a weak base in a polar aprotic solvent.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Materials:
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4-hydroxy-3-methoxybenzaldehyde (Vanillin, 99%)
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2-chloro-1-(morpholin-4-yl)ethanone (98%)
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Potassium carbonate (K₂CO₃), anhydrous (99%)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc), reagent grade
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Deionized water
Instrumentation:
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde).
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Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-chloro-1-(morpholin-4-yl)ethanone (1.1 eq) portion-wise over 5 minutes.
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Reaction: Heat the mixture to 80 °C and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, observing the consumption of the starting vanillin spot.
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Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
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Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Causality and Rationale:
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Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde functionality.
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Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism by solvating the potassium cation, leaving the carbonate anion more reactive.
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Excess Reagents: A slight excess of the alkylating agent ensures complete consumption of the starting vanillin, while excess base drives the initial deprotonation equilibrium forward.
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Aqueous Workup: This is a critical step to remove the highly polar DMF solvent and inorganic byproducts, which are insoluble in the ethyl acetate extraction solvent.
Part 3: Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not publicly available, this section describes the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Aldehyde Proton: A singlet between δ 9.8-10.0 ppm.
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Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet, and a doublet of doublets in the δ 6.9-7.5 ppm region.
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Ether Methylene Protons (-O-CH₂-C=O): A singlet around δ 4.7-4.9 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.
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Morpholine Protons: Two distinct multiplets, integrating to 4 protons each, typically in the δ 3.5-3.8 ppm region, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
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¹³C NMR: The carbon NMR would confirm the carbon framework.
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Aldehyde Carbonyl: A signal in the δ 190-192 ppm region.
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Amide Carbonyl: A signal around δ 165-168 ppm.
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Aromatic Carbons: Six signals in the δ 110-155 ppm range.
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Ether Methylene Carbon: A signal around δ 68-70 ppm.
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Morpholine Carbons: Signals in the δ 42-48 ppm (N-CH₂) and δ 66-68 ppm (O-CH₂) regions.
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Methoxy Carbon: A signal around δ 56 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C=O Stretch (Amide): Another strong absorption band around 1640-1660 cm⁻¹. The presence of two distinct carbonyl peaks is a key indicator of successful synthesis.
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C-O-C Stretch (Ethers): Strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.
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Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 280.1. Adducts with sodium [M+Na]⁺ at m/z 302.1 may also be observed.[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₄H₁₇NO₅.
Part 4: Potential Applications and Scientific Context
While specific biological data for 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is sparse, its structural components suggest significant potential in drug discovery.
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Scaffold for Medicinal Chemistry: The molecule serves as an excellent scaffold for building more complex chemical libraries. The aldehyde group can be readily converted into other functionalities such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or used in condensation reactions to form imines or chalcones.
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Role of the Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. Its inclusion often enhances aqueous solubility, reduces metabolic lability, and can improve the overall pharmacokinetic profile of a drug candidate. Molecules containing the morpholine moiety have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
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Potential as an Intermediate: Given its structure, this compound is likely utilized as an intermediate in the synthesis of more complex, biologically active molecules rather than being an end-product itself. It provides a pre-functionalized aromatic core that can be elaborated upon in multi-step synthetic campaigns targeting specific biological pathways or receptors.
Conclusion
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed application notes are not widely published, its synthesis is achievable through standard, reliable organic chemistry reactions. The analytical methods described provide a clear framework for its unambiguous characterization. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents.
References
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PubChem. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. Available from: [Link]
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PubChemLite. 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde. Available from: [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available from: [Link]
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ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]
